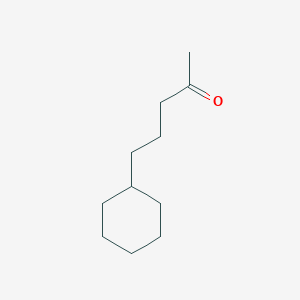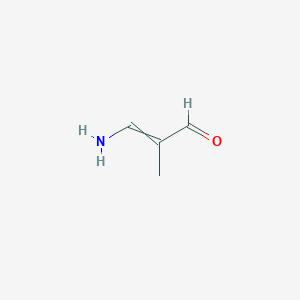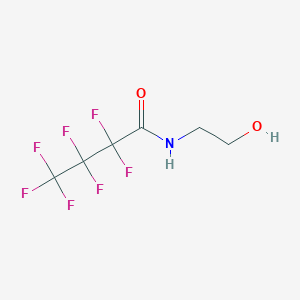
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of an oxazole ring substituted with two methyl groups at positions 2 and 4, and an aniline group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,3-oxazole with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aniline group allows for electrophilic substitution reactions, where substituents can be introduced at the aromatic ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring and aniline group allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)aniline: Similar structure with one less methyl group, leading to different chemical and biological properties.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Another oxazole derivative with a different substitution pattern, affecting its reactivity and applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with a similar core structure but different heterocyclic rings, leading to varied biological activities.
Uniqueness
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the aniline group allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
100060-02-4 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4-(2,4-dimethyl-1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C11H12N2O/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
WHYKZBUOYFFDID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,5,6,7-Tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B8756747.png)




